5-Fluoro-2-(pyrrolidin-2-yl)pyridine
Description
5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound characterized by a pyridine (B92270) ring substituted with a fluorine atom and a pyrrolidine (B122466) ring. While specific research on this exact molecule is nascent, its structural components are well-established pharmacophores in drug discovery, suggesting its potential as a valuable building block for the development of new therapeutic agents. The strategic combination of a fluorinated pyridine scaffold with a pyrrolidine motif presents a compelling case for its investigation in various biological contexts.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Topological Polar Surface Area (TPSA) | logP |
|---|---|---|---|---|---|
| 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | 1287217-79-1 | C9H11FN2 | 166.19 | - | - |
| (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride | 1260845-74-6 | C9H13Cl2FN2 | 239.12 | 24.92 | 2.4888 |
| 5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride | 1909325-25-2 | C9H13Cl2FN2 | 239.1173 | - | - |
This table presents basic chemical data for this compound and its closely related analogs, highlighting key physicochemical properties relevant to drug design. Data is sourced from chemical supplier databases. chemscene.comappchemical.combldpharm.com
The introduction of fluorine into heterocyclic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.neteurekaselect.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. researchgate.neteurekaselect.com
The incorporation of fluorine can lead to:
Enhanced Binding Affinity: The polarity of the C-F bond can lead to favorable interactions with biological targets.
Improved Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a compound's solubility and cell membrane permeability. researchgate.net
Increased Lipophilicity: In some contexts, fluorination can increase a molecule's ability to pass through biological membranes. researchgate.net
Fluorinated heterocyclic compounds are integral to a number of FDA-approved drugs, underscoring their therapeutic importance. researchgate.neteurekaselect.com Research has shown that these derivatives exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-Alzheimer's properties. nih.gov
Both pyridine and pyrrolidine rings are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds. mdpi.comnih.gov
The pyridine ring is a six-membered aromatic heterocycle that can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. Its presence in a molecule can improve water solubility, which is a crucial property for drug candidates. researchgate.netmdpi.com The pyridine nucleus is a key component in numerous natural products and pharmaceuticals, contributing to a wide array of therapeutic effects, including antimicrobial and antiviral activities. mdpi.com
The pyrrolidine ring , a five-membered saturated heterocycle, offers several advantages in ligand design. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a more thorough exploration of the pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net The stereocenters within the pyrrolidine ring can be manipulated to achieve high selectivity for a specific biological target. nih.gov This scaffold is present in a variety of bioactive molecules, contributing to activities such as anticancer, antibacterial, and anticonvulsant effects. nih.gov
| Structural Motif | Key Features | Contributions to Biological Activity |
|---|---|---|
| Fluorine | High electronegativity, small size, strong C-F bond | Enhances potency, metabolic stability, and binding affinity. researchgate.neteurekaselect.com |
| Pyridine | Aromatic, hydrogen bond acceptor, improves solubility | Contributes to antimicrobial, antiviral, and anticancer activities. nih.govmdpi.com |
| Pyrrolidine | Saturated, three-dimensional, chiral centers | Allows for stereoselective interactions and exploration of 3D pharmacophore space. nih.govresearchgate.net |
This table summarizes the key features and contributions of the individual structural components of this compound in the context of medicinal chemistry and drug discovery.
The combination of fluorinated pyridine and pyrrolidine moieties represents a promising area of research in medicinal chemistry. The research trajectory for derivatives of this class is focused on exploring their potential as modulators of various biological targets. Given the known activities of the individual components, these compounds are being investigated for a range of therapeutic applications.
Current research directions include the synthesis and evaluation of these compounds for:
Antimicrobial and Antiviral Activity: The pyridine ring is a known contributor to these effects, and the addition of a fluorinated pyrrolidine could enhance potency and selectivity. mdpi.com
Anticancer Properties: Fluorinated compounds and pyridine derivatives have individually shown promise as anticancer agents. nih.gov Their combination could lead to novel therapeutics that target cancer cell metabolism or signaling pathways. mdpi.com
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is found in compounds targeting the CNS, and the physicochemical properties imparted by the fluorinated pyridine could improve blood-brain barrier penetration. nih.gov
The synthesis of libraries of these derivatives with variations in the substitution patterns on both the pyridine and pyrrolidine rings is a key strategy to establish structure-activity relationships (SAR). nih.gov This systematic approach allows researchers to fine-tune the properties of the molecules to optimize their biological activity and drug-like characteristics.
Structure
3D Structure
Properties
CAS No. |
1211584-26-7 |
|---|---|
Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-fluoro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |
InChI Key |
HMSQFFINRZJSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Fluoro-2-(pyrrolidin-2-yl)pyridine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring.
The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom at the C-5 position would influence the chemical shifts of the adjacent protons at C-4 and C-6 through space and through the bond network. The proton at C-6 would likely appear as a doublet of doublets due to coupling with the proton at C-4 and the fluorine atom. Similarly, the proton at C-3 is expected to be a doublet of doublets, coupling to the proton at C-4 and the fluorine atom. The proton at C-4 would exhibit more complex splitting.
The protons of the pyrrolidine ring would be found in the aliphatic region (typically δ 1.5-4.5 ppm). The methine proton at C-2' of the pyrrolidine ring, being adjacent to the pyridine ring and a nitrogen atom, would be the most downfield of the aliphatic signals. The diastereotopic methylene (B1212753) protons of the pyrrolidine ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The N-H proton of the pyrrolidine ring would likely appear as a broad signal that can be identified by D₂O exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H-3 | 7.5 - 7.8 | ddd |
| Pyridine H-4 | 7.3 - 7.6 | ddd |
| Pyridine H-6 | 8.1 - 8.4 | d |
| Pyrrolidine H-2' | 4.0 - 4.5 | t or dd |
| Pyrrolidine CH₂ (3', 4', 5') | 1.8 - 3.5 | m |
| Pyrrolidine NH | 1.5 - 3.0 | br s |
Note: Predicted data is based on analogous structures and general NMR principles.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. thieme-connect.de In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically produce a single sharp signal. thieme-connect.de The pyridine ring carbons will resonate in the downfield region (δ 110-165 ppm). The carbon atom C-5, directly bonded to the electronegative fluorine atom, will show a large C-F coupling constant and its chemical shift will be significantly affected. The C-2 carbon, bonded to the pyrrolidine ring, will also be downfield due to the nitrogen atom's influence.
The sp³ hybridized carbons of the pyrrolidine ring will appear in the upfield region of the spectrum (δ 20-70 ppm). The C-2' carbon, attached to the pyridine ring, would be the most deshielded of the pyrrolidine carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 160 - 165 |
| Pyridine C-3 | 120 - 125 |
| Pyridine C-4 | 125 - 130 |
| Pyridine C-5 | 155 - 160 (d, ¹JCF) |
| Pyridine C-6 | 140 - 145 |
| Pyrrolidine C-2' | 60 - 65 |
| Pyrrolidine C-3' | 25 - 30 |
| Pyrrolidine C-4' | 20 - 25 |
| Pyrrolidine C-5' | 45 - 50 |
Note: Predicted data is based on analogous structures and general NMR principles. organicchemistrydata.orgresearchgate.net
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, providing a wide chemical shift range that is very sensitive to the local electronic environment. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic pyridine ring. ucsb.edu In a proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons at C-4 and C-6. The magnitude of these coupling constants (JFH) provides valuable structural information.
| Fluorine Environment | Predicted Chemical Shift Range (δ, ppm) vs. CFCl₃ |
| Ar-F (on Pyridine Ring) | -110 to -125 |
Note: Predicted data is based on general ¹⁹F NMR correlation tables. ucsb.educolorado.edu
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₉H₁₁FN₂), the monoisotopic mass is approximately 166.09 Da. uni.lu
In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 167.0979. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
| Ion | Predicted m/z |
| [M]⁺ | 166.0901 |
| [M+H]⁺ | 167.0979 |
| [M+Na]⁺ | 189.0798 |
| [M+K]⁺ | 205.0538 |
Note: Predicted m/z values are based on the isomeric compound 2-fluoro-5-(pyrrolidin-2-yl)pyridine. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.
Key expected vibrations include the N-H stretch of the pyrrolidine ring, C-H stretches for both the aromatic and aliphatic portions, C=C and C=N stretching vibrations from the pyridine ring, and a strong C-F stretching band.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Pyrrolidine) | 3300 - 3500 | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 2960 | Stretch |
| C=N, C=C (Pyridine Ring) | 1500 - 1600 | Stretch |
| C-N (Pyrrolidine) | 1180 - 1360 | Stretch |
| C-F (Aryl Fluoride) | 1200 - 1270 | Stretch |
Note: Predicted data is based on general IR correlation tables.
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For a polar, nitrogen-containing compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a highly suitable analytical method. nih.gov
In RP-HPLC, the compound would be passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a characteristic property under specific chromatographic conditions and can be used for identification and quantification. The purity of the sample can be assessed by the presence of a single major peak in the chromatogram. Gas chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For a molecule such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. The separation is typically achieved on a non-polar stationary phase, such as a C18 or C8 silica-based column, with a polar mobile phase.
The presence of the fluorine atom and the basic nitrogen atoms in the pyridine and pyrrolidine rings influences the chromatographic behavior. The fluorine substitution can impact the polarity and retention of the molecule. chemeurope.com The basic nature of the pyridine ring (pKa around 5-6) means that the pH of the mobile phase is a critical parameter to control peak shape and retention time. helixchrom.com To ensure good peak symmetry and avoid tailing, acidic modifiers are often added to the mobile phase to protonate the basic sites on the analyte and any residual free silanol (B1196071) groups on the stationary phase. helixchrom.com
A typical HPLC method for a fluorinated pyridine derivative would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. researchgate.netpensoft.net The buffer is often a phosphate (B84403) or acetate (B1210297) buffer, with the pH adjusted to be acidic, for instance, around pH 3, using additives like trifluoroacetic acid (TFA) or formic acid. helixchrom.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, can be used for simple separations, while gradient elution, where the organic solvent concentration is increased over time, is employed for more complex mixtures or to reduce analysis time. helixchrom.comresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the pyridine chromophore. For related pyridine derivatives, detection wavelengths are often in the range of 220-270 nm. researchgate.netscielo.br
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient or Isocratic (e.g., Isocratic at 30:70 A:B or a gradient from 10% to 90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at approximately 260 nm |
| Injection Volume | 5-20 µL |
These conditions would require optimization and validation for the specific analysis of this compound to ensure accuracy, precision, and robustness as per ICH guidelines. researchgate.net
Chiral Chromatography for Enantiomer Resolution
The pyrrolidine ring in this compound contains a stereocenter at the C2 position, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial in pharmaceutical research. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric resolution of chiral compounds. unife.it
The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for a broad range of chiral compounds, including heterocyclic drugs. nih.govmdpi.com The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.
For the enantiomeric resolution of this compound, a polysaccharide-based CSP would be a primary choice for method development. The mobile phase in chiral HPLC can be a normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., acetonitrile/water) system. nih.gov The choice of the mobile phase and the addition of acidic or basic modifiers can significantly influence the chiral recognition and, therefore, the separation factor (α) and resolution (Rs).
An alternative to direct chiral separation is the indirect approach, which involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. nih.gov However, this method requires a suitable functional group for derivatization and a pure chiral derivatizing agent.
Given the structural features of this compound, a direct method using a polysaccharide-based CSP is a likely successful strategy. The table below outlines a potential set of starting conditions for the chiral separation of its enantiomers. nih.govnih.gov
| Parameter | Potential Conditions for Chiral Separation |
| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Normal-phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.Polar organic: Acetonitrile with additives like acetic acid and triethylamine. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Controlled, often ambient to 40 °C |
| Detection | UV at approximately 260 nm |
The development of a successful chiral separation method would involve screening different CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. The elution order of the enantiomers would also need to be determined using standards of the pure enantiomers.
Computational and Theoretical Investigations of 5 Fluoro 2 Pyrrolidin 2 Yl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the electronic structure, stability, and reactivity of molecules. For 5-Fluoro-2-(pyrrolidin-2-yl)pyridine, these computational methods allow for a detailed exploration of its fundamental properties at the molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.gov It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netnih.gov For this compound, DFT calculations can determine crucial geometric parameters like bond lengths, bond angles, and dihedral angles that define its shape.
The process begins by constructing an initial guess for the molecular structure. The DFT algorithm then systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. dntb.gov.uascispace.com This optimization leads to a stable conformation on the potential energy surface. Furthermore, by calculating the energy of the molecule in different conformations, DFT can be used to map out energy profiles for processes like ring puckering in the pyrrolidine (B122466) moiety or rotation around the bond connecting the two rings. These profiles are essential for understanding the molecule's flexibility and conformational preferences.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
A widely used and reliable combination for organic molecules containing elements like carbon, nitrogen, hydrogen, and fluorine is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. rsc.orgdntb.gov.uaresearchgate.net
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems. science.gov
6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that each core atomic orbital is described by a single function (a contraction of 6 primitive Gaussian functions), and each valence atomic orbital is split into three functions (contracted from 3, 1, and 1 primitive Gaussians). The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and non-covalent interactions. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the orbitals and are crucial for accurately modeling bonding. rsc.orgresearchgate.net
This combination has been shown to be effective for optimizing geometries and calculating electronic properties for various pyridine (B92270) and pyrrolidine derivatives. beilstein-journals.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net It is also indicative of lower kinetic stability and higher chemical reactivity. For this compound, FMO analysis can pinpoint the regions of the molecule most involved in electron donation and acceptance, which is crucial for predicting its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule can reveal, for instance, whether reactivity is centered on the pyridine ring, the pyrrolidine ring, or the fluorine atom.
Table 1: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The values in this table are illustrative and represent typical energies for similar heterocyclic compounds calculated using DFT. Actual values would require specific computation for this molecule.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. researchgate.net This method provides a chemically meaningful description of bonding interactions within a molecule.
Table 2: Illustrative NBO Analysis of Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | π* (C-N of pyridine) | 25.5 |
| σ (C-H of pyrrolidine) | σ* (C-C of pyrrolidine) | 4.8 |
| LP(2) F | σ* (C-C of pyridine) | 2.1 |
Note: This table presents hypothetical but representative data for significant electronic interactions within the molecule. LP(1) N refers to the lone pair on the pyridine nitrogen, while LP(2) F refers to a lone pair on the fluorine atom. E(2) values indicate the stabilization energy from electron delocalization.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the electrostatic potential on the surface of a molecule, typically represented by a color-coded map. chemrxiv.orgresearchgate.net Different colors indicate different values of the electrostatic potential:
Red: Regions of most negative potential, which are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like nitrogen or oxygen.
Blue: Regions of most positive potential, which are electron-deficient and are susceptible to nucleophilic attack. These areas are often located around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The fluorine atom would also contribute to a negative potential region. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring. This mapping provides a clear and intuitive guide to how the molecule will interact with other charged or polar species. researchgate.net
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are methods used to visualize regions in a molecule where electrons are likely to be found, either as bonding pairs or lone pairs. wikipedia.orgjussieu.fr They provide a chemically intuitive picture of electron localization that aligns well with concepts like Lewis structures and VSEPR theory. wikipedia.orgjussieu.fr
Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron near a reference electron. arxiv.org It partitions the molecular space into "basins" that correspond to atomic cores, covalent bonds, and lone pairs. High ELF values (approaching 1) indicate regions of high electron localization, such as in covalent bonds or where lone pairs reside.
Localized Orbital Locator (LOL): LOL is a related function that also maps electron localization. It is often considered to provide a clearer and more distinct visualization of bonding regions compared to ELF.
For this compound, both ELF and LOL analyses would clearly distinguish the core electrons of the carbon, nitrogen, and fluorine atoms. They would also visualize the covalent bonds (C-C, C-H, C-N, C-F) and the lone pair electrons on the pyridine nitrogen and the fluorine atom. This provides a detailed topological analysis of the electron density, confirming the nature and location of the chemical bonds and non-bonding electrons within the molecule. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. rsc.orgsemanticscholar.org This method is an extension of Density Functional Theory (DFT) to excited states and is instrumental in understanding how a molecule interacts with light. For a molecule like this compound, TD-DFT calculations would elucidate the nature of its electronic transitions, such as π → π* and n → π* transitions, which are characteristic of heteroaromatic systems. rsc.org
The selection of an appropriate exchange-correlation functional and basis set is critical for the accuracy of TD-DFT predictions. semanticscholar.org For organic molecules containing nitrogen and fluorine, hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP are commonly employed to provide a balance between computational cost and accuracy. semanticscholar.orgrsc.org The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which are crucial for characterizing the molecule's photophysical properties. A detailed analysis of the molecular orbitals (MOs) involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the charge transfer characteristics of the excited states. rsc.org
Illustrative TD-DFT Output for a Hypothetical Calculation on this compound:
| Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 4.52 | 274 | 0.015 | HOMO -> LUMO (n -> π) |
| S0 → S2 | 5.15 | 241 | 0.250 | HOMO-1 -> LUMO (π -> π) |
| S0 → S3 | 5.68 | 218 | 0.110 | HOMO -> LUMO+1 (π -> π*) |
This table is for illustrative purposes only and does not represent experimentally validated data.
Molecular Modeling and Simulation Approaches
Solvent Effects on Molecular Properties (e.g., IEFPCM Models)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are crucial for obtaining results that are comparable to experimental data, which are often collected in solution. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model. semanticscholar.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
For this compound, IEFPCM could be used in conjunction with DFT and TD-DFT calculations to predict how properties such as conformational equilibria, electronic transition energies, and molecular orbital energies are affected by different solvents. This is particularly important for understanding the behavior of the molecule in a biological context, where it is surrounded by water.
In Silico Prediction of Biological Interactions
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. researchgate.netnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. For this compound, docking simulations could be performed against a relevant biological target to predict its binding affinity and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the target and then using a scoring function to rank these poses. The results of a docking study can provide valuable insights into the structural basis of ligand binding and can guide the design of more potent and selective inhibitors.
Illustrative Molecular Docking Results:
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Tyr234, Phe345, Asp129, Ser130 |
| Hydrogen Bonds | Pyrrolidine N-H with Asp129 |
| Hydrophobic Interactions | Pyridine ring with Tyr234 and Phe345 |
This table presents hypothetical data for illustrative purposes.
Computational Approaches for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational methods can play a significant role in predicting SAR by building quantitative structure-activity relationship (QSAR) models. These models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.
For a series of analogs of this compound, computational SAR could be explored by systematically modifying the structure (e.g., changing the position of the fluorine atom, substituting on the pyrrolidine ring) and calculating relevant molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The resulting data can be used to build a predictive model that can guide the synthesis of new compounds with improved activity. The introduction of a fluorine atom, for instance, is known to influence properties such as metabolic stability and binding affinity through modulation of local electronics and by participating in specific interactions. nih.govacs.org
Mechanistic Studies on Chemical Transformations Involving the 5 Fluoro 2 Pyrrolidin 2 Yl Pyridine Scaffold
Investigation of Reaction Pathways and Transition States
The chemical reactivity of the 5-fluoro-2-(pyrrolidin-2-yl)pyridine scaffold is dictated by the interplay of its constituent parts. The pyridine (B92270) ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, especially when further activated by the electron-withdrawing fluorine atom. The pyrrolidine (B122466) ring, a saturated heterocycle, can undergo its own set of reactions, often influenced by the adjacent pyridine ring.
Computational studies, particularly using Density Functional Theory (DFT), have become indispensable in elucidating the reaction pathways and characterizing the transition states of reactions involving pyridine derivatives. acs.org For instance, in nucleophilic aromatic substitution (S_NAr) reactions on the pyridine ring, calculations can map out the potential energy surface for the formation of the Meisenheimer complex, the key intermediate in these transformations. The stability of this intermediate and the energy barrier to its formation are influenced by the nature of the nucleophile, the solvent, and the substituents on the pyridine ring. The fluorine atom at the 5-position, being highly electronegative, is expected to accelerate S_NAr reactions compared to its chloro-analogue. acs.org
A photo-promoted ring contraction of pyridines using silylborane has been reported to yield pyrrolidine derivatives. The proposed mechanism involves the formation of a 2-silyl-1,2-dihydropyridine intermediate, followed by a photochemical or thermal silyl (B83357) migration to form a vinylazomethine ylide, which then undergoes cyclization. nih.gov While this is a transformation of the pyridine ring into a pyrrolidine, it highlights the complex reaction pathways accessible to this scaffold.
| Reaction Type | Key Intermediate/Transition State | Influencing Factors |
| Nucleophilic Aromatic Substitution (S_NAr) | Meisenheimer Complex | Nature of nucleophile, solvent, substituents |
| Intramolecular C-H Amination | Metal-nitrenoid or radical species | Metal catalyst, ligand, oxidant |
| Photo-promoted Ring Contraction | 2-silyl-1,2-dihydropyridine, vinylazomethine ylide | Light, silylborane reagent |
Role of Catalysis and Reaction Conditions in Stereoselectivity and Regioselectivity
Catalysis plays a pivotal role in controlling the outcome of chemical transformations involving the this compound scaffold, particularly in achieving high levels of stereoselectivity and regioselectivity.
Stereoselectivity: The pyrrolidine ring in this compound contains a stereocenter at the 2-position. The synthesis of enantiomerically pure forms of this compound is often a key objective. Asymmetric catalysis is a powerful tool to achieve this. For example, the iridium-catalyzed reductive generation of azomethine ylides from amides, followed by a [3+2] dipolar cycloaddition, can produce highly substituted pyrrolidines. acs.org The use of chiral ligands on the metal catalyst can induce enantioselectivity in the cycloaddition step. Similarly, biocatalytic approaches, such as the use of laccase for the synthesis of pyrrolidine-2,3-diones, can provide high stereoselectivity under mild conditions. rsc.org
In the context of pre-existing pyrrolidine rings, reactions on the pyridine moiety can also be influenced by the chiral pyrrolidinyl substituent, potentially leading to diastereoselective outcomes.
Regioselectivity: The pyridine ring of the scaffold presents multiple sites for reaction. The fluorine atom at the 5-position and the pyrrolidinyl group at the 2-position direct further substitution to specific positions. For electrophilic aromatic substitution, the pyridine nitrogen deactivates the ring, but if a reaction does occur, the directing effects of the existing substituents become crucial.
For nucleophilic aromatic substitution, the fluorine atom can be displaced by a nucleophile. The rate of this reaction is significantly faster than that of the corresponding chloropyridine. acs.org The regioselectivity of fluorination itself is a critical aspect, as discussed in the following section.
The table below summarizes the effect of different catalytic systems on the selectivity of reactions relevant to the this compound scaffold.
| Catalytic System | Reaction Type | Selectivity Controlled |
| Chiral Iridium Complex | Reductive [3+2] Cycloaddition | Enantioselectivity |
| Laccase (Biocatalyst) | Oxidation/1,4-Addition | Stereoselectivity |
| Copper/Tpx Ligand | Intramolecular C-H Amination | Regio- and Stereoselectivity |
| Silver(II) Fluoride (B91410) (AgF2) | C-H Fluorination | Regioselectivity |
Elucidation of Fluorination Mechanisms
The introduction of a fluorine atom onto the pyridine ring is a key step in the synthesis of the target scaffold. Several methods have been developed for the fluorination of pyridines, and their mechanisms have been investigated.
One of the most effective methods for the direct C-H fluorination of pyridines is the use of silver(II) fluoride (AgF2). nih.gov Mechanistic studies suggest that these reactions proceed with exclusive selectivity for fluorination at the position adjacent to the nitrogen atom (the 2-position). acs.orgnih.gov This high regioselectivity is a key feature of this methodology. The reaction is believed to proceed through a pathway analogous to the classic Chichibabin amination reaction. nih.gov
Another approach involves the use of elemental fluorine in the presence of iodine. It is proposed that this mixture forms in situ species that act as sources of both iodonium (B1229267) and fluoride ions. The reaction likely proceeds through the formation of an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride ion to yield the 2-fluoropyridine (B1216828) derivative. rsc.org
The synthesis of N-fluoropyridinium salts represents another important class of fluorinating agents. acs.org These salts can be prepared by direct fluorination of a pyridine derivative with F2/N2 in the presence of a non-nucleophilic anion. acs.org These N-F reagents can then be used to fluorinate other substrates.
The mechanism of defluorination is also a relevant area of study, particularly in the context of the metabolic fate of fluorinated compounds. Cytochrome P450-mediated metabolism can lead to the removal of fluorine from aromatic rings, which can have significant biological consequences. oberlin.edu
| Fluorinating Agent | Proposed Mechanism | Key Features |
| Silver(II) Fluoride (AgF2) | Similar to Chichibabin amination | High regioselectivity for C2-fluorination, mild conditions |
| Fluorine/Iodine Mixture | Attack of fluoride on N-iodo intermediate | High yield of 2-fluoropyridines |
| N-Fluoropyridinium Salts | Electrophilic fluorination | Stable and versatile fluorinating agents |
Biological Target Interaction and Mechanistic Biology of 5 Fluoro 2 Pyrrolidin 2 Yl Pyridine Derivatives
Identification of Potential Molecular Targets
Derivatives of 5-fluoro-2-(pyrrolidin-2-yl)pyridine have been synthesized and evaluated for their ability to interact with a range of biological molecules, including receptors and enzymes. These studies are crucial in elucidating the mechanisms of action and identifying the potential therapeutic utility of this class of compounds.
Receptor Binding Affinity Studies (e.g., 5-HT1A Receptor, SERT)
A significant area of research for pyridine (B92270) and pyrrolidine (B122466) derivatives has been their interaction with serotonin (B10506) receptors, particularly the 5-HT1A receptor, which is a key target in the treatment of psychiatric disorders such as depression and anxiety. semanticscholar.org
Certain arylpiperazine derivatives incorporating a pyrrolidine-2,5-dione moiety have demonstrated high affinity for the 5-HT1A receptor. semanticscholar.org For instance, some 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have shown potent binding to 5-HT1A receptors, with one compound exhibiting a Ki value of 0.4 nM. semanticscholar.org Further studies on other 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives revealed dual-action capabilities, with compounds showing high affinity for both the 5-HT1A receptor and the serotonin transporter (SERT). semanticscholar.org Specifically, compounds 37 and 38 displayed Ki values of 7.0 nM and 4.9 nM for the 5-HT1A receptor, and a Ki of 17.5 nM for SERT for both compounds. semanticscholar.org
The modification of a lead compound, SYA16263, which has a high affinity for the 5-HT1A receptor (Ki = 1.1 nM), led to the development of new dual 5-HT1A and 5-HT7 receptor ligands. nih.gov One such derivative, 21 (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one), exhibited sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov This compound was identified as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor. nih.gov
Table 1: Receptor Binding Affinity of this compound Derivatives
| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |
| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 5-HT1A | 0.4 nM | semanticscholar.org |
| Compound 37 | 5-HT1A | 7.0 nM | semanticscholar.org |
| SERT | 17.5 nM | semanticscholar.org | |
| Compound 38 | 5-HT1A | 4.9 nM | semanticscholar.org |
| SERT | 17.5 nM | semanticscholar.org | |
| SYA16263 | 5-HT1A | 1.1 nM | nih.gov |
| Compound 21 | 5-HT1A | 0.74 nM | nih.gov |
| 5-HT7 | 8.4 nM | nih.gov |
Enzyme Inhibition Assays (e.g., IDO1 Inhibitors, Kinase Inhibition)
Derivatives based on the this compound scaffold have also been explored as enzyme inhibitors. Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy, and researchers are actively developing inhibitors for it. nih.gov While specific this compound derivatives as IDO1 inhibitors were not detailed in the provided search results, the broader class of indole-containing compounds is under intense investigation. nih.gov
In the realm of kinase inhibition, a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized as potential inhibitors of cyclin-dependent kinases (CDKs). nih.govrsc.org These compounds were developed using a pharmacophore-oriented scaffold-hopping strategy. nih.gov Many of these derivatives exhibited potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1, with GI50 values in the lower micromolar or submicromolar range against various tumor cell lines. nih.govrsc.org
Another study reported the discovery of a pyrrolopyridine-pyridone based derivative, compound 2 , as a potent Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov This compound also demonstrated inhibitory activity against Flt-3 and VEGFR-2 kinases with IC50 values of 4 nM and 27 nM, respectively. nih.gov
Table 2: Enzyme Inhibition by this compound Derivatives
| Derivative Class/Compound | Target Enzyme | Inhibition (IC50) | Reference |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives | CDK2/cyclin E1, CDK9/cyclin T1 | Potent inhibition | nih.govrsc.org |
| Compound 2 (pyrrolopyridine-pyridone) | Met kinase | 1.8 nM | nih.gov |
| Flt-3 kinase | 4 nM | nih.gov | |
| VEGFR-2 kinase | 27 nM | nih.gov |
TRPV1 Antagonism
The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in pain perception, making it a target for the development of new analgesics. nih.gov Research into 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides has identified potent hTRPV1 antagonists. nih.gov Among these, compound 24S demonstrated excellent, stereospecific TRPV1 antagonism with a Ki value of 0.4 nM against capsaicin-induced activation. nih.gov Docking studies suggest its binding mode within the hTRPV1 receptor. nih.gov
Monoamine Oxidase B (MAO-B) Interactions
Monoamine oxidase B (MAO-B) inhibitors are used in the treatment of Parkinson's disease. nih.govnih.gov A series of novel chiral fluorinated pyrrolidine derivatives were designed and synthesized, leading to the identification of compound D5 as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.019 µM. nih.gov This was significantly more potent than the established drug safinamide (B1662184) (IC50 = 0.163 µM). nih.gov Molecular docking studies indicated that enhanced hydrophobic interactions contributed to the high activity of D5 . nih.gov
Another study focused on pyridazinobenzylpiperidine derivatives and found that most of the synthesized compounds showed higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 was the most potent, with an IC50 of 0.203 µM for MAO-B. mdpi.com
Table 3: MAO-B Inhibition by Pyrrolidine and Pyridine Derivatives
| Compound/Derivative | Target Enzyme | Inhibition (IC50) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Compound D5 (chiral fluorinated pyrrolidine) | MAO-B | 0.019 µM | 2440 | nih.gov |
| Safinamide | MAO-B | 0.163 µM | 172 | nih.gov |
| Compound S5 (pyridazinobenzylpiperidine) | MAO-B | 0.203 µM | - | mdpi.com |
| Compound S16 (pyridazinobenzylpiperidine) | MAO-B | 0.979 µM | - | mdpi.com |
Cellular-Level Biological Effects in Research Models
The biological activities of these derivatives have been further characterized in various cellular models. For instance, 5-fluorouracil (B62378) (5-FU), a related fluoropyrimidine, is known to be converted into metabolites that inhibit thymidylate synthase and can be misincorporated into RNA and DNA, leading to cytotoxicity. nih.govdrugbank.comnih.gov The mode of administration can influence its primary mechanism, with bolus treatment favoring RNA damage and continuous infusion favoring DNA damage. clinpgx.org
In vitro studies on rabbit Tenon's capsule fibroblasts showed that 5-fluorouridine (B13573) (FUR) was 10-100 times more potent in inhibiting fibroblast proliferation than 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) and its monophosphate (FdUMP). nih.gov
A derivative identified as 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) was found to be a potent inhibitor of phospholipase D (PLD), an enzyme involved in cell spreading and chemotaxis. nih.gov FIPI was shown to inhibit PLD-regulated F-actin cytoskeleton reorganization, cell spreading, and chemotaxis in cellular models. nih.gov
Derivatives of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine, which inhibit CDK2 and CDK9, have shown potent cytotoxicity against several tumor cell lines, including A549, DU145, KB, and KBvin. nih.gov Similarly, the Met kinase inhibitor, compound 2 , displayed potent antiproliferative activity against the Met-dependent GTL-16 gastric carcinoma cell line. nih.gov
In the context of antiviral research, a series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives were identified as new potent inhibitors of the influenza virus PB2 subunit. nih.gov The most potent compound, 12b , exhibited an EC50 value of 1.025 µM in an antiviral activity assay with a CC50 value greater than 100 µM, indicating a favorable selectivity index. nih.gov
Table 4: Cellular Effects of this compound Derivatives and Related Compounds
| Compound/Derivative | Cell Line/Model | Observed Effect | Measurement | Reference |
| 5-fluorouridine (FUR) | Rabbit Tenon's capsule fibroblasts | Inhibition of proliferation | 10-100 fold more potent than FUdR | nih.gov |
| 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) | Cellular models | Inhibition of cell spreading and chemotaxis | - | nih.gov |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives | A549, DU145, KB, KBvin tumor cells | Cytotoxicity | GI50 at low µM or sub-µM levels | nih.gov |
| Compound 2 (pyrrolopyridine-pyridone) | GTL-16 gastric carcinoma cells | Antiproliferative activity | Potent inhibition | nih.gov |
| Compound 12b (5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one) | Influenza virus assay | Antiviral activity | EC50 = 1.025 µM | nih.gov |
| Cytotoxicity | CC50 > 100 µM | nih.gov |
Cellular Proliferation and Viability Modulation
The modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) by ligands can have significant effects on cellular proliferation and viability, particularly in the context of cancer biology. For instance, the α5-nAChR subunit has been implicated in promoting the proliferation of human prostate cancer cells. nih.gov Studies have shown that knockdown of the α5-nAChR using siRNA resulted in a significant decrease in the proliferation of DU145 and PC3 prostate cancer cell lines. nih.gov This suggests that antagonists of this receptor could potentially inhibit the growth of certain tumors.
Furthermore, the effect of nAChR ligands on cell proliferation can be dependent on the cellular environment. In glioblastoma cell lines, the presence of serum or growth factors can influence the proliferative response to nAChR antagonists. mdpi.com For example, the non-selective nAChR agonist epibatidine (B1211577) has been shown to decrease cell proliferation in the absence of growth factors, an effect that was partially reversed by an α7 nAChR antagonist. mdpi.com This highlights the complex interplay between nAChR signaling and other growth factor pathways in regulating cell viability. Choline, a precursor to acetylcholine, has also been shown to promote glioblastoma cell proliferation, an effect that could be modulated by nAChR antagonists. mdpi.com
Derivatives of the 2-(pyrrolidin-2-yl)pyridine scaffold, particularly those that act as nAChR antagonists, could therefore be expected to modulate cellular proliferation in tissues where nAChRs are expressed and involved in growth signaling. The specific effect would likely depend on the nAChR subtype selectivity of the compound and the cellular context.
Apoptosis Induction and Cell Cycle Analysis
The signaling pathways initiated by nicotinic acetylcholine receptors (nAChRs) are also known to play a role in the regulation of apoptosis and the cell cycle. Modulation of these receptors by antagonists can therefore influence these fundamental cellular processes.
Research has demonstrated that silencing the α5-nAChR subunit in prostate cancer cells not only inhibits proliferation but also leads to an increase in apoptosis. nih.gov This pro-apoptotic effect was associated with alterations in the expression of apoptosis-related proteins. nih.gov Consequently, nAChR antagonists may have the potential to induce programmed cell death in cancer cells that rely on cholinergic signaling for survival.
The cell cycle is another critical process that can be affected by nAChR activity. For example, treatment of certain cancer cell lines with compounds that interfere with nucleotide synthesis, a process that can be indirectly linked to cellular signaling pathways including those involving nAChRs, can lead to cell cycle arrest. While direct studies on this compound are limited, related fluorinated compounds have been shown to induce S-phase arrest in the cell cycle, which is a common mechanism for anticancer agents.
Specific Pathway Modulation (e.g., Collagen Expression Inhibition)
The interaction of this compound derivatives with nicotinic acetylcholine receptors (nAChRs) can lead to the modulation of specific downstream signaling pathways. One such pathway of interest is related to collagen expression and deposition, which is particularly relevant in fibrotic diseases and the tumor microenvironment.
While direct evidence for the effect of this compound on collagen expression is not extensively documented, the known role of nAChRs in inflammation and tissue remodeling provides a basis for potential indirect effects. For example, the α7 nAChR has been shown to play a role in the development of collagen-induced arthritis. nih.gov Mice lacking the α7nAChR exhibit less severe arthritis and reduced cartilage destruction, suggesting that antagonism of this receptor could modulate inflammatory processes that involve collagen. nih.gov
Furthermore, there is evidence that inhibitors of collagen production can affect the aggregation of acetylcholine receptors. nih.gov This suggests a reciprocal relationship between the cholinergic system and the extracellular matrix. Therefore, nAChR antagonists could potentially influence pathological conditions characterized by excessive collagen deposition by modulating inflammatory cell activity and their interaction with the extracellular matrix. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were found to effectively inhibit the expression of collagen in in-vitro studies. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological potency and selectivity of this compound derivatives as nicotinic acetylcholine receptor (nAChR) ligands are highly dependent on their three-dimensional structure and the nature of the substituents on both the pyridine and pyrrolidine rings.
| Compound Analogue | Modification | Effect on nAChR Activity | Reference |
|---|---|---|---|
| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine | Addition of a 2'-fluoro group and a bulky 3'-substituent on the pyridine ring. | Potent antagonist at α4β2-nAChRs. The 2'-fluoro group combined with the bulky 3'-substituent interferes with receptor activation. | nih.gov |
| 2'-fluoro-3'-(substituted thiophenyl)deschloroepibatidine analogues | Introduction of various substituted thiophenyl groups at the 3'-position of the pyridine ring. | Potent antagonists at α4β2- and α3β4-nAChRs. The specific substitution on the thiophenyl ring fine-tunes the balance between antagonist and partial agonist activity in vivo. | nih.gov |
| 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues | Addition of carbamoylpyridinyl groups at the 3'-position of the pyridine ring. | Exceptionally potent antagonists of nicotine-induced antinociception. Highly selective for α4β2*-nAChRs over α3β4- and α7-nAChRs. | nih.gov |
Influence of Fluorine Substitution on Biological Activity
The introduction of a fluorine atom at the 5-position of the pyridine ring has a significant impact on the electronic properties and biological activity of 2-(pyrrolidin-2-yl)pyridine derivatives. Fluorine is a highly electronegative atom that can alter the pKa of the pyridine nitrogen, influencing its ability to form a crucial hydrogen bond or ionic interaction within the nAChR binding site.
In a series of deschloroepibatidine analogues, the presence of a 2'-fluoro group on the pyridine ring, in combination with a bulky 3'-substituent, was found to be a key determinant of antagonist activity at α4β2-nAChRs. nih.gov This suggests that the fluorine atom, through its electronic influence and potential to form specific interactions, can shift the pharmacological profile of a ligand from agonist to antagonist. Furthermore, the fluorine substitution can enhance the binding affinity of the ligand. For example, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine exhibited very high affinity for the α4β2*-nAChR. nih.gov
The position of the fluorine atom is critical. While the provided information focuses on analogues with fluorine at the 2'-position (equivalent to the 6-position in the parent pyridine), the principles can be extended to the 5-fluoro substitution of the main compound in this article. The electron-withdrawing nature of the fluorine at the 5-position would decrease the basicity of the pyridine nitrogen, which can affect the strength of the interaction with the receptor.
Impact of Pyrrolidine Ring Conformation and Stereochemistry on Binding
The conformation and stereochemistry of the pyrrolidine ring are critical for high-affinity and selective binding to nicotinic acetylcholine receptors (nAChRs). The pyrrolidine ring can adopt various puckered conformations, and the spatial orientation of the substituents on this ring dictates how well the molecule fits into the receptor's binding pocket.
Stereochemistry at the 2-position of the pyrrolidine ring is particularly important. For many nAChR ligands, one enantiomer exhibits significantly higher affinity and/or potency than the other. This is because the binding site of the nAChR is chiral, and only one enantiomer can achieve the optimal orientation for interaction with key amino acid residues. For instance, in a study of pyrrolidine-containing GPR40 agonists, the enantiomers (R,R)-68 and (S,S)-68 showed differential effects, with one potentiating and the other displacing a radioligand, highlighting the profound impact of stereochemistry on binding mode. nih.gov
Furthermore, substitutions on the pyrrolidine ring can influence its preferred conformation and, consequently, its biological activity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) revealed that methylation at different positions uniquely alters interactions with α7 and α4β2 nAChRs. nih.gov For example, 2'-methylation enhanced binding and agonist potency at α7 receptors, while 4'-methylation had a more detrimental effect at α7 than at α4β2 receptors. nih.gov This demonstrates that even small changes to the pyrrolidine scaffold can lead to significant differences in subtype selectivity.
Modifications to the Pyridine and Pyrrolidine Scaffolds for Enhanced Activity
Modifications to both the pyridine and pyrrolidine scaffolds of the this compound core structure have been explored to enhance binding affinity, selectivity, and functional activity at nicotinic acetylcholine receptors (nAChRs).
Pyridine Ring Modifications: The pyridine ring serves as a crucial hydrogen bond acceptor. Introducing various substituents onto this ring can fine-tune the electronic properties and steric profile of the molecule. For example, in a series of 2'-fluoro-deschloroepibatidine analogues, the addition of substituted phenyl, thiophenyl, or carbamoylpyridinyl groups at the 3'-position of the pyridine ring led to potent nAChR antagonists with varying degrees of selectivity and in vivo activity. nih.govnih.govnih.gov These bulky substituents can occupy additional space within the binding pocket, leading to different interactions and functional outcomes. The pyridine scaffold itself is a common feature in many biologically active compounds due to its ability to improve water solubility. nih.gov
Pyrrolidine Ring Modifications: The pyrrolidine ring's primary role is to correctly position the nitrogen atom for a key cationic interaction in the nAChR binding site. Modifications to this ring can alter its conformation and basicity. For instance, replacing the pyrrolidine ring with an azetidine (B1206935) ring in related compounds has been shown to produce potent nAChR agonists. The choice of the heterocyclic ring and its substituents is critical for achieving the desired pharmacological profile. In some cases, expanding the pyrrolidine to a piperidine (B6355638) ring can also be a viable modification, though this can alter the conformational flexibility and binding mode.
Biological Evaluation of Analogues and Related Scaffolds
The exploration of analogues and related scaffolds of this compound provides critical insights into the broader therapeutic potential of its constituent chemical motifs. By examining derivatives of the pyrrolidine, fluorinated pyridine, and pyridine-pyrimidine structures, researchers can identify key structure-activity relationships (SAR) and uncover novel applications in diverse areas of disease research.
Pyrrolidine-2,5-dione Derivatives for Antidepressant and Anticonvulsant Research
The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in the development of central nervous system agents, most notably in anticonvulsant therapy. nih.gov The antiepileptic drug ethosuximide, a pyrrolidine-2,5-dione derivative, is known to act by blocking T-type calcium channels. nih.gov Building on this foundation, research has focused on creating hybrid molecules that combine the pyrrolidine-2,5-dione core with other pharmacophoric fragments to enhance efficacy and broaden the spectrum of activity. nih.govsemanticscholar.org
These hybrid compounds are often designed by integrating structural elements from known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. nih.govsemanticscholar.org The goal of this molecular hybridization is to develop multi-target-directed ligands that can potentially offer improved therapeutic outcomes for complex neurological disorders like epilepsy. nih.govnih.gov Many of these derivatives have demonstrated significant anticonvulsant activity in preclinical animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.govnih.govmdpi.com
The mechanism of action for many of these potent derivatives is believed to involve the modulation of neuronal voltage-gated sodium and calcium channels. nih.govnih.gov For instance, in one study, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives was synthesized and evaluated. mdpi.com The lead compound from this series, compound 33 , showed promising anticonvulsant properties and was also effective in a formalin test for tonic pain. mdpi.com Its mechanism is suggested to be linked to interaction with the neuronal voltage-sensitive sodium channel. mdpi.com
Another study focused on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, identifying compound 30 as a potent anticonvulsant in both the MES and 6-Hz seizure models. semanticscholar.org This compound's activity is plausibly linked to the inhibition of L-type (Cav1.2) calcium channels. semanticscholar.org Beyond anticonvulsant effects, some pyrrolidine-2,5-dione derivatives, such as tiagabine, have also shown antidepressant and anxiolytic potential. nih.gov This highlights the therapeutic versatility of the succinimide (B58015) scaffold in CNS drug discovery. mdpi.com
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |
|---|---|---|---|---|
| 4 | MES | 62.14 | Valproic Acid | 252.7 |
| 4 | 6 Hz | 75.59 | Valproic Acid | 130.6 |
| 33 | MES | 27.4 | - | - |
| 33 | 6 Hz (32 mA) | 30.8 | - | - |
| 30 | MES | 45.6 | - | - |
| 30 | 6 Hz (32 mA) | 39.5 | - | - |
| 14 | MES | 49.6 | - | - |
| 14 | scPTZ | 67.4 | - | - |
| 14 | 6 Hz (32 mA) | 31.3 | - | - |
Data sourced from multiple independent studies. nih.govsemanticscholar.orgmdpi.commdpi.com
Fluorinated Pyridine Derivatives in Antiviral Research
The incorporation of fluorine atoms into heterocyclic structures, including pyridine, is a widely used strategy in medicinal chemistry to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity. nih.govmdpi.com Fluorinated pyridine derivatives have been investigated for a range of therapeutic applications, with notable findings in antiviral research. nih.govmdpi.com
In the context of the global threat posed by viruses such as influenza and coronaviruses, the search for new antiviral agents is a priority. nih.govmdpi.com Research into benzothiazolyl-pyridine hybrids has identified several fluorinated compounds with significant in vitro activity against the H5N1 influenza virus and SARS-CoV-2. nih.govacs.org In one study, compounds containing one, two, or a trifluoromethyl group on a phenyl ring attached to the pyridine scaffold were evaluated. nih.gov Compound 8h , which possesses a trifluoromethyl group, demonstrated the highest activity against the H5N1 virus, with 93% inhibition at a concentration of 0.5 µmol/µL. nih.govacs.org This was comparable to the standard drug, ribavirin. nih.gov
The mechanism for some of these compounds is thought to involve the inhibition of key viral enzymes. nih.govacs.org For instance, compounds 8f , 8g , and 8h were found to inhibit the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.govacs.org The introduction of fluorine appears to be crucial for this enhanced activity. nih.gov Similarly, studies on low-molecular-weight fluorinated compounds against the influenza A (H1N1) virus showed that while some compounds were toxic, others displayed inhibitory effects on viral reproduction. semanticscholar.org For example, compound 10S-47 showed a stable inhibition of influenza virus reproduction, with an efficacy similar to the reference drug oseltamivir (B103847) phosphate (B84403) at certain concentrations. semanticscholar.org
Table 2: Antiviral Activity of Selected Fluorinated Pyridine Derivatives
| Compound | Virus | Assay | Result |
|---|---|---|---|
| 8f | H5N1 | Inhibition Assay (0.5 µmol/µL) | 88% Inhibition |
| 8g | H5N1 | Inhibition Assay (0.5 µmol/µL) | 67% Inhibition |
| 8h | H5N1 | Inhibition Assay (0.5 µmol/µL) | 93% Inhibition |
| 8f | SARS-CoV-2 | Cytotoxicity Assay | IC₅₀ = 10.52 µM |
| 8g | SARS-CoV-2 | Cytotoxicity Assay | IC₅₀ = 21.46 µM |
| 8h | SARS-CoV-2 | Cytotoxicity Assay | IC₅₀ = 3.669 µM |
| 10S-47 | Influenza A (H1N1) | Reproduction Inhibition (5 µg/mL) | 76.31% Inhibition |
Data sourced from multiple independent studies. nih.govsemanticscholar.org
Pyridin-2-yl Pyrimidine Derivatives in Anti-fibrosis Research
The pyrimidine moiety is recognized as a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-fibrotic properties. nih.govarabjchem.orggsconlinepress.com The development of novel pyridin-2-yl pyrimidine derivatives has emerged as a promising strategy in the search for new anti-fibrotic drugs. mdpi.comnih.govresearchgate.net
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, such as collagen. mdpi.com Hepatic stellate cells (HSCs) play a central role in the development of liver fibrosis. mdpi.comnih.gov Therefore, compounds that can inhibit the proliferation and collagen production of these cells are valuable therapeutic candidates.
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activity against an immortalized rat hepatic stellate cell line (HSC-T6). nih.govmdpi.comnih.gov Several of these compounds exhibited more potent anti-fibrotic activity than the reference drug Pirfenidone. nih.govmdpi.com Specifically, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) were identified as the most active, with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govmdpi.comnih.gov
Further investigation into the mechanism of these compounds revealed their ability to inhibit collagen expression. mdpi.comnih.gov Assays measuring hydroxyproline, a key amino acid in collagen, showed that compounds 12m and 12q significantly reduced its content in the cell culture medium, suggesting they are potent inhibitors of collagen synthesis. mdpi.comresearchgate.net These findings indicate that pyridin-2-yl pyrimidine derivatives represent a valuable scaffold for the development of novel drugs to treat fibrosis. mdpi.comresearchgate.net
Table 3: Anti-fibrotic Activity of Selected Pyridin-2-yl Pyrimidine Derivatives on HSC-T6 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | 45.69 |
| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | 45.81 |
| Pirfenidone (Reference) | >50 |
Data sourced from a single study. nih.govmdpi.comnih.govresearchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes for Scalable Production
The efficient and scalable synthesis of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine and its derivatives is crucial for enabling extensive research and potential future development. While specific large-scale syntheses for this exact molecule are not widely published, future strategies will likely draw from modern advancements in heterocyclic chemistry. Key areas of development include multi-step one-pot reactions and the use of advanced catalytic systems to improve yield, reduce waste, and lower costs.
Future synthetic approaches may focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to increase synthetic efficiency for pyrrolidine (B122466) synthesis and supports green chemistry principles. nih.gov
1,3-Dipolar Cycloaddition: As a classical and extensively studied method for preparing five-membered heterocycles like pyrrolidine, this reaction offers a reliable route to the pyrrolidine core of the molecule. nih.gov
Nucleophilic Aromatic Substitution (SNAAr): The synthesis of the fluoropyridine portion often involves SNAAr reactions on highly halogenated pyridine (B92270) precursors. For instance, the synthesis of related fluoroquinolones often starts from scaffolds like 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. ossila.com Research into activating groups and optimized reaction conditions, such as those used for producing fluorine-18 (B77423) labeled pyridines for PET imaging, could lead to more efficient fluorination strategies. researchgate.net
Flow Chemistry: Continuous flow reactors offer advantages for scalability, safety, and control over reaction parameters, making them an attractive platform for the multi-step synthesis required for complex molecules like this compound.
Table 1: Potential Synthetic Strategies for Scalable Production
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. nih.gov | Increased efficiency, reduced energy consumption, alignment with green chemistry. nih.gov |
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile (e.g., an alkene) to form a five-membered ring. nih.gov | High regio- and stereoselectivity, well-established for pyrrolidine synthesis. nih.gov |
| Catalytic C-H Activation | Direct functionalization of C-H bonds to form C-C or C-N bonds, avoiding the need for pre-functionalized starting materials. | Atom economy, reduced synthetic steps, novel derivatization possibilities. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Enhanced safety, better heat and mass transfer, easier scalability, and process automation. |
Integration of Advanced Computational Design in Rational Compound Discovery
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For a scaffold like this compound, in silico methods can be used to design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govresearchgate.net
Key computational approaches include:
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of a biological target to dock vast libraries of virtual compounds, predicting their binding affinity and orientation. nih.gov This can identify new derivatives of this compound that are likely to bind to a specific protein target.
Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A model could be generated from a known active compound to screen for new molecules, including novel derivatives of the title compound, that fit the model. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. nih.gov A robust QSAR model could predict the activity of newly designed this compound analogs before they are synthesized.
Density Functional Theory (DFT): Quantum chemical methods like DFT can be used to calculate the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide insights into the molecule's reactivity and charge transfer capabilities. researchgate.net
Table 2: Advanced Computational Design Techniques
| Technique | Application in Compound Discovery | Reference Example |
|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Screens large compound databases to identify potential hits that fit into the binding site of a target protein. nih.gov | Used to screen ZINC, ChemBridge, and in-house databases against the SARS-CoV-2 main protease. nih.gov |
| Pharmacophore Modeling | Develops a 3D model of essential features for biological activity to guide the design of new molecules with similar properties. researchgate.net | Generated from an X-ray structure of human MAGL in complex with an inhibitor to guide new designs. researchgate.net |
| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. researchgate.net | Used to investigate the molecular interactions of fluoroquinolones on Staphylococcus epidermidis TcaR. researchgate.net |
| Density Functional Theory (DFT) | Investigates electronic properties, optimized geometry, and molecular electrostatic potential to understand a molecule's intrinsic characteristics. researchgate.net | Applied to study the optoelectronic properties of novel pyridine-imidazole compounds. researchgate.net |
Exploration of Undiscovered Biological Targets and Therapeutic Research Areas
The structural motifs within this compound—the fluoropyridine and the pyrrolidine ring—are present in a wide array of biologically active compounds. This suggests that the title compound and its derivatives could have therapeutic potential across multiple disease areas beyond their currently investigated roles.
Emerging research could focus on targets such as:
Kinase Inhibition: Pyridine and pyrrolidine derivatives have been identified as inhibitors of various kinases. For example, certain pyridine derivatives are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. nih.gov
G-Protein Coupled Receptors (GPCRs): The pyrrolidine scaffold is found in compounds targeting GPCRs like the CXCR4 receptor, which is involved in cancer metastasis and inflammation. nih.gov
Viral Enzymes: Fluorinated heterocycles and nucleoside analogs are a cornerstone of antiviral therapy, often targeting viral polymerases or reverse transcriptase enzymes. nih.govnih.gov The structural elements of this compound make it a candidate for investigation against various viruses.
Central Nervous System (CNS) Targets: Pyrrolidine-containing compounds are actively being investigated for CNS disorders, including epilepsy, by modulating voltage-gated ion channels. nih.gov Fluorinated pyridines have also been explored as modulators of metabotropic glutamate (B1630785) receptors (mGluR4) for CNS conditions. nih.gov
Table 3: Potential Biological Targets and Therapeutic Areas
| Target Class | Specific Examples | Therapeutic Area | Rationale Based on Similar Scaffolds |
|---|---|---|---|
| Protein Kinases | CDK2, other serine/threonine kinases | Oncology | Pyridine derivatives have shown significant CDK2 inhibitory activity. nih.gov |
| GPCRs | CXCR4, Histamine H3, Serotonin (B10506) Receptors | Oncology, Inflammation, CNS Disorders | Pyrrolidine and fluorinated azole derivatives show affinity for various GPCRs. nih.govnih.gov |
| Viral Proteins | HIV Reverse Transcriptase, Viral Polymerases | Infectious Disease (Antiviral) | Fluorinated heterocycles are known to possess potent antiviral properties. nih.govrsc.org |
| Ion Channels | Voltage-gated sodium and calcium channels | CNS Disorders (e.g., Epilepsy) | The pyrrolidine-2,5-dione scaffold is a known anticonvulsant. nih.gov |
| Protein-Protein Interactions | CDC42-effector interaction | Oncology | Pyrimidine (B1678525)/pyridine cores have been used to design inhibitors of the CDC42 GTPase. nih.gov |
Application as Chemical Probes and Research Tools
Beyond direct therapeutic applications, this compound holds promise as a versatile chemical probe for basic research and preclinical studies. Its inherent structural and chemical properties make it suitable for several advanced research applications.
Positron Emission Tomography (PET) Imaging: The presence of a fluorine atom makes this compound an ideal candidate for labeling with fluorine-18, a widely used positron-emitting isotope. A radiolabeled version, [¹⁸F]this compound, could be developed as a PET tracer to visualize and quantify its biological targets in living subjects, aiding in drug development and disease diagnosis. researchgate.net The development of radiolabeled synthons from fluoropyridine derivatives is an active area of research. researchgate.net
Fragment-Based Drug Discovery (FBDD): The compound itself is a relatively small molecule, making it an excellent starting point or "fragment" for FBDD. In this approach, small, low-affinity fragments are screened against a protein target, and promising hits are then grown or linked together to create a high-affinity lead compound. The rigid, three-dimensional nature of the pyrrolidine ring is particularly useful for exploring the topological space of a target's binding site. nih.gov
Structure-Activity Relationship (SAR) Studies: As a core scaffold, this compound can be systematically modified at several positions (on both the pyridine and pyrrolidine rings). Synthesizing a library of analogs and testing their biological activity allows researchers to build a detailed SAR, clarifying which chemical features are essential for potency and selectivity and guiding the design of more optimized compounds. The fluorine atom also serves as a useful probe for studying metabolic stability. nih.gov
Q & A
(Basic) What synthetic strategies are recommended for preparing 5-Fluoro-2-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves coupling a fluoropyridine precursor (e.g., 5-fluoro-2-chloropyridine) with pyrrolidine via nucleophilic aromatic substitution. Key variables include:
- Catalysts: Use transition metals (e.g., Pd/Cu) or base-mediated conditions (e.g., KCO in DMF).
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while toluene may reduce side reactions.
- Temperature: Elevated temperatures (80–120°C) improve reaction rates but require careful monitoring to avoid decomposition.
Optimization strategies: - Conduct Design of Experiments (DoE) to balance yield and purity.
- Use HPLC or GC-MS to track intermediate formation and by-products .
(Basic) How does the fluorine substituent at the 5-position influence electronic properties and receptor binding?
Answer:
The electron-withdrawing fluorine atom alters the pyridine ring’s electron density, enhancing dipole interactions with receptors like CB1/CB2. Methodological insights:
- Spectroscopy: NMR reveals electronic effects; IR spectroscopy detects changes in ring vibrations.
- Computational Modeling: Density Functional Theory (DFT) calculates charge distribution and predicts binding pockets (e.g., hydrophobic interactions in cannabinoid receptors) .
(Advanced) How can contradictory data in receptor binding assays across studies be resolved?
Answer: Contradictions may arise from assay variability. Mitigation strategies:
- Standardization: Use identical cell lines (e.g., HEK293 for CB1) and buffer conditions (pH 7.4, 1 mM Mg).
- Orthogonal Assays: Compare radioligand displacement (e.g., -CP55940) with functional assays (cAMP inhibition).
- Reference Compounds: Include positive controls (e.g., WIN55,212-2 for CB1) to validate experimental conditions .
(Advanced) What methodological approaches are used to study the metabolic stability of this compound in preclinical models?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite Identification: High-Resolution Mass Spectrometry (HRMS) and -NMR track fluorinated metabolites.
- Structural Modifications: Replace metabolically labile groups (e.g., methylene groups adjacent to pyrrolidine) to enhance stability .
(Basic) What analytical techniques confirm the molecular structure and purity of this compound?
Answer:
- NMR Spectroscopy: , , and NMR confirm regiochemistry and stereochemistry.
- X-ray Crystallography: Resolves absolute configuration, especially for enantiomers (e.g., R vs. S forms).
- LC-MS: Validates purity (>95%) and detects trace impurities .
(Advanced) How can structure-activity relationship (SAR) studies evaluate the impact of pyrrolidine ring stereochemistry on biological activity?
Answer:
- Enantiomer Synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) or chiral resolution (HPLC with cellulose columns).
- Pharmacological Testing: Compare EC values in functional assays (e.g., β-arrestin recruitment for CB1).
- Molecular Docking: Simulate binding poses of R- and S-enantiomers to identify steric or electronic mismatches .
(Advanced) What strategies address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- pH Adjustment: Protonate the pyrrolidine nitrogen (pKa ~9) in acidic buffers to enhance solubility.
- Salt Formation: Prepare hydrochloride salts (e.g., via HCl gas treatment) to improve hydrophilicity .
(Basic) What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation.
- Waste Disposal: Neutralize acidic/basic by-products before disposal in halogenated waste containers .
(Advanced) How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- LogP Prediction: Use software (e.g., Schrödinger QikProp) to target LogP 2–3 for optimal BBB permeability.
- Polar Surface Area (PSA): Aim for PSA <90 Ų via substituent modification (e.g., replacing polar groups with halogens).
- In Silico BBB Models: Validate with ADMET predictors (e.g., SwissADME) .
(Advanced) How to resolve discrepancies in cytotoxicity data between cell lines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
